N-TERT-BUTYL-3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANAMIDE
Overview
Description
N-TERT-BUTYL-3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with tert-butyl and propanamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Scientific Research Applications
N-TERT-BUTYL-3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with tert-butyl bromide, followed by the introduction of the propanamide group through amidation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the original substituents.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-TERT-BUTYL-3,5-DIMETHYLANILINE: Another tert-butyl substituted compound with different functional groups.
INDOLE DERIVATIVES: Compounds with a similar heterocyclic structure but different substituents.
Uniqueness
N-TERT-BUTYL-3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANAMIDE is unique due to its specific combination of functional groups and the purine ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-14(2,3)16-9(20)6-7-19-8-15-11-10(19)12(21)18(5)13(22)17(11)4/h8H,6-7H2,1-5H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEZUTPHKAVJCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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